4-Methylbenzylmercaptan

Übersicht

Beschreibung

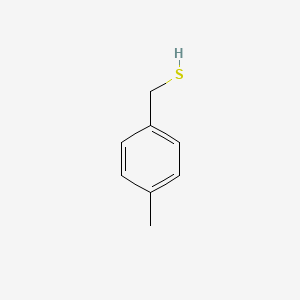

(4-Methylphenyl)methanethiol is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.

The exact mass of the compound (4-Methylphenyl)methanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methylphenyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylphenyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

4-Methylbenzylmercaptan wird in der Proteomik eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, beschäftigt. Diese Verbindung wird aufgrund ihrer Fähigkeit, Proteine und Peptide zu modifizieren, als Spezialprodukt für proteomische Forschungsanwendungen eingesetzt .

Synthese von ω-Mercapto-Aminosäuren

Dieser Mercaptan wird bei der Synthese verschiedener ω-Mercapto-Aminosäuren verwendet. Diese Aminosäuren haben Seitenkettenlängen von 3-5 Methylengruppen, die für die Entwicklung von Peptiden und Proteinen mit spezifischen strukturellen und funktionellen Eigenschaften von Bedeutung sind .

Selbstassemblierte Monolagen

This compound dient als Formierungsmittel für selbstassemblierte Monolagen (SAMs). SAMs sind eine organisierte Schicht aus Molekülen, die sich spontan bilden, wenn eine lösungsbasierte aktive Verbindung, wie z. B. dieser Mercaptan, auf eine Oberfläche aufgebracht wird .

Quantitative Bestimmung von polyfunktionellen Mercaptanen in Wein

Im Bereich der Lebensmittelwissenschaften, insbesondere in der Önologie (Weinkunde), wird this compound als interner Standard für die quantitative Bestimmung von polyfunktionellen Mercaptanen in Wein auf Nanogramm-pro-Liter-Niveau verwendet. Diese Anwendung ist entscheidend für das Verständnis des Geschmacksprofils und der Aromastoffe in Weinen .

Forschung zur sicheren Lagerung und Handhabung von Chemikalien

Die Eigenschaften der Verbindung, wie z. B. Siedepunkt, Dichte und Flammpunkt, werden untersucht, um eine sichere Lagerung und Handhabung in chemischen Forschungseinrichtungen zu gewährleisten. Diese Informationen sind entscheidend für die Einhaltung von Sicherheitsstandards in Laboratorien .

Analytische Chemie

In der analytischen Chemie wird this compound verwendet, um neue Methoden zur Detektion und Quantifizierung von Thiolen zu entwickeln. Seine klare flüssige Form und seine spezifische Dichte machen ihn für verschiedene analytische Techniken geeignet .

Materialwissenschaft

Forscher in der Materialwissenschaft verwenden this compound, um die Oberflächeneigenschaften von Materialien zu modifizieren. Dies kann die Erzeugung hydrophober Oberflächen oder die Änderung der elektrischen Leitfähigkeit umfassen .

Umweltwissenschaften

In den Umweltwissenschaften wird dieser Mercaptan verwendet, um die Auswirkungen schwefelhaltiger Verbindungen auf die Atmosphäre und ihre Rolle bei der Luftqualität und -verschmutzung zu untersuchen .

Biologische Aktivität

(4-Methylphenyl)methanethiol, also known as 4-methylthiobenzyl alcohol, is a sulfur-containing organic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and implications in various fields of research, particularly in cancer biology and microbial interactions.

- Chemical Formula : C₈H₁₀S

- Molecular Weight : 154.23 g/mol

- CAS Number : 78252-02-7

Biological Activity Overview

Research indicates that (4-Methylphenyl)methanethiol exhibits several biological activities, including:

- Antimicrobial Properties : It has been shown to inhibit the growth of certain bacteria and fungi.

- Cancer Biomarker Potential : Similar to methanethiol, it may serve as a biomarker for cancer diagnosis.

- Cellular Effects : It influences cellular processes such as differentiation and apoptosis.

The biological effects of (4-Methylphenyl)methanethiol are primarily mediated through its metabolic pathways and interactions with cellular components. Key mechanisms include:

- Oxidative Stress Response : It is involved in the generation of reactive sulfur species, which can act as signaling molecules or induce cytotoxicity at high concentrations .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, affecting growth and proliferation in cancer cells .

- Microbial Interactions : In microbial systems, it can be metabolized by certain bacteria, influencing their growth dynamics and interactions within ecosystems .

1. Cancer Research

A study highlighted the role of methanethiol and its derivatives as potential biomarkers for colorectal carcinoma (CRC). Elevated levels of methanethiol were found in patients with CRC, suggesting that (4-Methylphenyl)methanethiol could similarly indicate tumor presence or progression .

2. Antimicrobial Activity

Research demonstrated that (4-Methylphenyl)methanethiol exhibits antifungal activity against Candida species. It disrupts biofilm formation and membrane integrity, leading to cell death through necrosis without significant toxicity to human cells .

3. Microbial Metabolism

In methanotrophic bacteria, (4-Methylphenyl)methanethiol was shown to inhibit methane oxidation at higher concentrations. This suggests a complex role in sulfur cycling within microbial communities .

Data Tables

Eigenschaften

IUPAC Name |

(4-methylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFYZLVFPSGUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196349 | |

| Record name | p-Xylene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-99-1 | |

| Record name | 4-Methylbenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xylene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4498-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xylene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Methylbenzyl Mercaptan interact with gold surfaces?

A: While the provided research doesn't directly investigate 4-Methylbenzyl Mercaptan, it explores the interaction of similar compounds, 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan, with gold surfaces. These compounds, like 4-Methylbenzyl Mercaptan, possess a thiol (-SH) group. The research demonstrates that these thiols bind strongly to Au(111) surfaces, likely through the sulfur atom [, ]. This suggests that 4-Methylbenzyl Mercaptan would also likely exhibit strong binding affinity to gold surfaces through its thiol group.

Q2: Does the oxidation state of 4-Methylbenzyl Mercaptan affect its interaction with water molecules when adsorbed on a gold surface?

A: The research on 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan provides insight into this question. These compounds, containing both thiol and hydroquinone moieties, exhibit reversible changes in their hydration state upon oxidation and reduction when adsorbed on Au(111) surfaces []. Specifically, the oxidized forms of these molecules bind fewer water molecules compared to their reduced counterparts. While 4-Methylbenzyl Mercaptan lacks the hydroquinone group, its thiol group can undergo oxidation to a disulfide. Therefore, it's plausible that the oxidation state of 4-Methylbenzyl Mercaptan could also influence its interaction with water molecules when adsorbed on gold, although further research is needed to confirm this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.